1-Propanol, 2,3-bis-(methylthio)

Description

Context within Polyfunctional Organosulfur Compound Chemistry

Polyfunctional organosulfur compounds, which possess multiple functional groups, are critical building blocks in organic synthesis due to their diverse reactivity. nih.gov The chemistry of these molecules is rich, as the different functional groups can be addressed selectively or can act in concert to achieve specific chemical transformations. acs.org 1-Propanol, 2,3-bis-(methylthio)- is a prime example of such a compound, integrating a primary alcohol (-OH) with two thioether (sulfide) groups.

The presence of both "hard" (alcohol) and "soft" (thioether) donor sites gives the molecule a distinct chemical character. Thiols (R-SH) and their derivatives like thioethers are structurally similar to alcohols but have significantly different chemical properties; they are typically more nucleophilic and easily oxidized. wikipedia.orgmasterorganicchemistry.com The thioether groups in 1-Propanol, 2,3-bis-(methylthio)- provide sites for metal coordination and can undergo oxidation to form sulfoxides and sulfones, thereby expanding their synthetic utility. britannica.combritannica.com The alcohol group, meanwhile, can participate in classic alcohol reactions such as esterification or oxidation, or it can be used as a handle for attaching the molecule to larger structures. researchgate.net This polyfunctionality makes it a versatile precursor for creating more complex molecules in fields like medicinal chemistry and materials science. nih.govchemscene.com

Significance of Dithioether Alcohol Frameworks in Synthetic and Coordination Chemistry

The dithioether alcohol framework, as exemplified by 1-Propanol, 2,3-bis-(methylthio)-, holds considerable significance in both synthetic and coordination chemistry. Dithioether ligands are well-established in coordination chemistry for their ability to act as chelating agents, binding to metal ions through their sulfur atoms. researchgate.net This coordination is fundamental to the construction of advanced materials, including coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.netnih.gov These materials have applications ranging from catalysis to antibacterial agents. researchgate.netrsc.org

The specific RS∩SR-type dithioether arrangement can serve as an assembling ligand, facilitating the self-assembly of mono-, bi-, and three-dimensional coordination networks. researchgate.net The addition of an alcohol functional group to this dithioether backbone introduces several advantages. The hydroxyl group can act as an additional coordination site, potentially leading to the formation of more complex, heterofunctional coordination compounds. It also provides a reactive site for post-synthesis modification, allowing the properties of the resulting metal complex or material to be tuned. The combination of thioether and alcohol donors within a single, flexible ligand framework is a key feature of poly(thioether)borate ligands, which have proven useful in coordination, organometallic, and bioinorganic chemistry. nih.gov This dual functionality enables the creation of unique molecular architectures and materials with tailored electronic and structural properties.

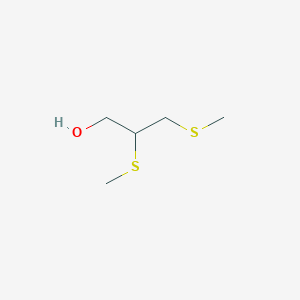

Structure

2D Structure

3D Structure

Properties

CAS No. |

15205-69-3 |

|---|---|

Molecular Formula |

C5H12OS2 |

Molecular Weight |

152.3 g/mol |

IUPAC Name |

2,3-bis(methylsulfanyl)propan-1-ol |

InChI |

InChI=1S/C5H12OS2/c1-7-4-5(3-6)8-2/h5-6H,3-4H2,1-2H3 |

InChI Key |

NWIGMDHZYOQICC-UHFFFAOYSA-N |

Canonical SMILES |

CSCC(CO)SC |

Origin of Product |

United States |

Synthetic Methodologies for 1 Propanol, 2,3 Bis Methylthio and Its Derivatives

Strategic Approaches to Dithioether Alcohol Construction

The creation of dithioether alcohols, such as 1-Propanol, 2,3-bis-(methylthio), relies on several key synthetic strategies. These include nucleophilic substitution, dehydrative thioetherification, transition metal-catalyzed reactions, and metal-free alternatives.

Nucleophilic Substitution Reactions with Halogenated Propanols

A primary and straightforward method for synthesizing thioethers involves the nucleophilic substitution of halogenated propanols. savemyexams.com In this approach, a sulfur-based nucleophile, such as a thiolate, displaces a halogen atom on the propanol (B110389) backbone. masterorganicchemistry.com The reactivity of the halogenated propanol is a critical factor, with the rate of reaction generally increasing with the lability of the carbon-halogen bond, following the trend I > Br > Cl. libretexts.orglibretexts.org

For the synthesis of 1-Propanol, 2,3-bis-(methylthio), a dihalogenated propanol or a precursor that can be readily converted to one is treated with a methylthiolate source, such as sodium methyl mercaptide. The reaction proceeds via an SN2 mechanism, particularly with primary and secondary alkyl halides. youtube.com The choice of solvent is also important, with polar aprotic solvents often favoring this type of reaction. vedantu.com

A specific example involves the reaction of epichlorohydrin (B41342) with methanethiol (B179389) in the presence of a base like sodium hydroxide (B78521) to yield 1,3-bis(methylthio)-2-propanol (B1580803), an isomer of the target compound. orgsyn.org This demonstrates the utility of epoxide opening by a sulfur nucleophile, followed by a subsequent substitution or another epoxide opening, as a viable route to dithioether diols.

Dehydrative Thioetherification of Alcohols and Thiols

Dehydrative thioetherification presents an atom-economical approach to forming C-S bonds by coupling an alcohol with a thiol, releasing only water as a byproduct. chemrevlett.com This method avoids the need for pre-functionalized starting materials like halogenated propanols. chemrevlett.com Traditionally, these reactions required harsh acidic conditions, which could limit their applicability to sensitive substrates. chemrevlett.com

Modern advancements have introduced milder and more efficient catalytic systems. Both homogeneous and heterogeneous catalysts have been developed to facilitate this transformation. researchgate.netnih.gov For instance, triflic acid and recyclable solid superacids like Nafion® have been shown to be effective catalysts for the dehydrative coupling of a variety of alcohols and thiols. researchgate.netnih.gov

The reaction mechanism typically involves the protonation of the alcohol's hydroxyl group by the acid catalyst, forming a good leaving group (water). The thiol then acts as a nucleophile, attacking the resulting carbocation or participating in an S_N2-type displacement to form the thioether.

Transition Metal-Catalyzed Carbon-Sulfur Bond Formation

Transition metal catalysis offers a powerful and versatile platform for the synthesis of thioethers, including dithioether alcohols. chemrevlett.com These methods often proceed under mild conditions with high functional group tolerance. chemrevlett.com A range of transition metals, including zinc, palladium, and nickel, have been employed to catalyze the formation of C-S bonds. chemrevlett.comd-nb.info

Zinc salts, such as ZnI2 and ZnCl2, have been used to catalyze the dehydrative thioetherification of benzylic alcohols with thiols. chemrevlett.com Palladium-on-magnesium oxide has been utilized as a heterogeneous catalyst for similar transformations, albeit at higher temperatures. d-nb.info Nickel nanoparticles have also been shown to be effective chemoselective catalysts at room temperature. d-nb.info

The mechanisms of these reactions can vary depending on the metal and reaction conditions. They may involve the activation of the alcohol, the thiol, or both, facilitating the nucleophilic attack and subsequent C-S bond formation.

Metal-Free and Organocatalytic Synthesis Routes

In recent years, there has been a growing interest in developing metal-free and organocatalytic methods for thioether synthesis to avoid the potential toxicity and cost associated with transition metals. researchgate.netsigmaaldrich.comacs.org These approaches often rely on the activation of substrates using organic molecules as catalysts. sigmaaldrich.comacs.org

One notable metal-free method is the use of triflic acid or a recyclable NAFION® superacid catalyst for dehydrative thioetherification. researchgate.netnih.gov This approach offers high efficiency and practicality for the preparation of sulfides from a wide range of alcohols and thiols. researchgate.netnih.gov

Photochemical organocatalytic methods have also emerged as a powerful tool. sigmaaldrich.comacs.orgnih.gov For instance, an indole (B1671886) thiolate organocatalyst, upon excitation with light, can activate aryl chlorides for a single-electron transfer, leading to the formation of an aryl radical. This radical can then be trapped by a sulfur source, ultimately leading to the thioether product after reaction with an alcohol. sigmaaldrich.comacs.orgnih.gov While this specific example focuses on aryl alkyl thioethers, the underlying principles of using light and an organic catalyst to forge C-S bonds are broadly applicable.

Precursor Design and Reactivity for 1-Propanol, 2,3-bis-(methylthio)

The successful synthesis of 1-Propanol, 2,3-bis-(methylthio) is highly dependent on the selection of appropriate precursors and an understanding of their reactivity. Propanol derivatives serve as key building blocks, or synthons, for constructing the target molecule.

Utilization of Propanol Derivatives as Synthons

Propanol derivatives are fundamental to the synthesis of 1-Propanol, 2,3-bis-(methylthio). These precursors can be strategically functionalized to facilitate the introduction of the two methylthio groups at the C-2 and C-3 positions.

One common strategy involves starting with a propanol derivative that contains leaving groups at the desired positions. For example, a dihalogenated propanol, such as 2,3-dibromo-1-propanol (B41173), can serve as a direct precursor. The bromine atoms can be displaced by a methylthiolate nucleophile in a double nucleophilic substitution reaction.

Alternatively, precursors containing other functional groups that can be converted into leaving groups are also valuable. For instance, a diol, such as 1,2,3-propanetriol (glycerol), could be selectively tosylated or mesylated at the 2- and 3-positions to create good leaving groups for subsequent reaction with a methylthiolate.

The reactivity of these propanol synthons is influenced by several factors. The nature of the leaving group is critical, with tosylates and mesylates being excellent leaving groups. Steric hindrance around the reaction centers can also affect the rate and feasibility of the substitution reactions.

Another approach involves the use of propanol derivatives containing a reactive functional group that can be transformed to introduce the sulfur moieties. For example, epoxides derived from propanol, such as glycidol (B123203), can be opened by a sulfur nucleophile. A subsequent reaction can then introduce the second methylthio group. A related reported synthesis is that of 3,3-bis(methylthio)-1-propanol, which utilizes a multi-step reaction starting from ethylene (B1197577) oxide. chemicalbook.com

Thiol and Thiolate Precursors in Synthesis

The introduction of methylthio groups onto a propanol backbone is most effectively achieved through the use of methanethiol (CH₃SH) or its corresponding thiolate, sodium methanethiolate (B1210775) (CH₃SNa). These sulfur nucleophiles can participate in a variety of reactions, including nucleophilic substitution and ring-opening of epoxides, to form the desired carbon-sulfur bonds.

A prominent example, illustrating the use of thiolates in the synthesis of a related isomer, is the preparation of 1,3-bis(methylthio)-2-propanol. In a well-established procedure, methanethiol is deprotonated by a base, such as sodium hydroxide, to form the more nucleophilic sodium methanethiolate in situ. This thiolate then readily reacts with an electrophilic three-carbon precursor.

A common and efficient approach involves the use of epichlorohydrin as the electrophile. The reaction proceeds via a nucleophilic attack of the methanethiolate on the terminal carbon of the epoxide ring, followed by a subsequent substitution of the chlorine atom. This one-pot reaction provides a high yield of the dithioether propanol derivative.

Alternatively, the synthesis of the specific constitutional isomer, 1-Propanol, 2,3-bis-(methylthio)-, can be envisioned through two primary pathways. The first involves the methylation of 2,3-dimercaptopropan-1-ol, a readily available dithiol. nih.govnist.gov The thiol groups of 2,3-dimercaptopropan-1-ol can be converted to their more reactive thiolate forms using a suitable base, followed by reaction with a methylating agent like methyl iodide.

Another plausible and highly efficient method is the base-catalyzed ring-opening of glycidol (2,3-epoxy-1-propanol) with a methylthiolate nucleophile. rsc.orgwikipedia.org This reaction is a prime example of thiol-epoxy 'click' chemistry, known for its high efficiency, regioselectivity, and mild reaction conditions. rsc.org The thiolate would preferentially attack the less sterically hindered terminal carbon of the epoxide ring, leading to the formation of a β-hydroxy thioether. A subsequent reaction would install the second methylthio group.

The choice of precursor and reaction conditions can significantly influence the outcome and efficiency of the synthesis. The use of pre-formed thiolates or in situ generation can affect reaction rates and yields. The solvent system also plays a crucial role, with polar aprotic solvents often being favored for nucleophilic substitution reactions.

Table 1: Synthesis of a Dithioether Propanol Derivative using a Thiolate Precursor

| Starting Materials | Reagents | Product | Yield |

| Methanethiol, Epichlorohydrin | Sodium Hydroxide | 1,3-bis(methylthio)-2-propanol | 84-87% |

This table is based on the synthesis of an isomer of the target compound and serves to illustrate the utility of thiol and thiolate precursors.

Scalability and Efficiency of Synthetic Protocols

The scalability and efficiency of synthetic protocols for producing dithioether propanols are critical for their potential industrial applications. The choice of synthetic route and reaction conditions directly impacts these factors.

The synthesis of 1,3-bis(methylthio)-2-propanol from methanethiol and epichlorohydrin demonstrates a highly efficient and scalable process. The reaction is typically a one-pot synthesis with high atom economy, proceeding with yields often exceeding 80%. The starting materials are commercially available and relatively inexpensive, which is a significant advantage for large-scale production. However, the volatility and foul odor of methanethiol necessitate specialized handling and containment procedures, which can add to the complexity and cost of a large-scale setup.

The potential synthesis of 1-Propanol, 2,3-bis-(methylthio)- via the ring-opening of glycidol with a methylthiolate source also presents a highly efficient and scalable option. Thiol-epoxy reactions are often characterized by their 'click' nature, meaning they are typically fast, high-yielding, and produce minimal byproducts. rsc.org These reactions can often be performed under mild, ambient conditions, which reduces energy consumption and simplifies reactor design for industrial-scale synthesis. The efficiency of this route would largely depend on the cost and availability of glycidol and the chosen methylthiol source.

Table 2: Comparison of Potential Synthetic Routes for Scalability and Efficiency

| Synthetic Route | Key Advantages | Key Challenges for Scalability |

| Thiolate reaction with Epichlorohydrin | High yield, one-pot synthesis, readily available starting materials. | Handling of volatile and odorous thiols, potential for isomeric impurities. |

| Thiol-Epoxy Ring Opening of Glycidol | 'Click' reaction characteristics (high efficiency, mild conditions), high atom economy. | Cost and availability of glycidol, control of regioselectivity. |

| Methylation of Dithiol Precursor | Potentially high conversion in the final step. | Multi-step process reduces overall yield, potential for side reactions during methylation. |

Chemical Transformations and Reactivity of 1 Propanol, 2,3 Bis Methylthio

Functional Group Interconversions on the Hydroxyl Moiety

The primary hydroxyl group in 1-Propanol, 2,3-bis-(methylthio) is a versatile handle for a range of chemical modifications.

Etherification: In principle, the hydroxyl group of 1-Propanol, 2,3-bis-(methylthio) can undergo etherification reactions. Standard methods like the Williamson ether synthesis, involving deprotonation of the alcohol with a strong base to form an alkoxide followed by reaction with an alkyl halide, would be expected to yield the corresponding ether. masterorganicchemistry.comacs.org Acid-catalyzed dehydration is another potential route for forming symmetrical ethers, though it is generally limited to primary alcohols and can be complicated by side reactions. chemrevlett.com The choice of reagents and conditions would be crucial to avoid competing reactions at the thioether sites.

Carboxymethylation: Carboxymethylation of the hydroxyl group is another plausible transformation. This typically involves reaction with a reagent like chloroacetic acid or its esters in the presence of a base. This modification would introduce a carboxylic acid or ester functionality, significantly altering the molecule's physical and chemical properties.

No specific experimental data for the etherification or carboxymethylation of 1-Propanol, 2,3-bis-(methylthio) has been found in the reviewed literature.

The presence of both a hydroxyl group and two sulfur atoms makes 1-Propanol, 2,3-bis-(methylthio) a potential precursor for the synthesis of novel ligands for coordination chemistry. The hydroxyl group can be converted into other functionalities, such as phosphines or amines, which are common coordinating groups. researchgate.net Furthermore, the thioether sulfur atoms themselves can act as soft donor sites for transition metals. Derivatization of the hydroxyl group could be used to tune the steric and electronic properties of the resulting ligand, potentially influencing the catalytic activity or selectivity of its metal complexes.

Specific examples of the derivatization of 1-Propanol, 2,3-bis-(methylthio) for ligand modification are not available in the surveyed scientific literature.

Reactivity of the Thioether Linkages

The two methylthio groups are expected to exhibit reactivity characteristic of dialkyl sulfides, primarily involving the sulfur atom and the adjacent carbon-sulfur bonds.

C-S Bond Cleavage: The carbon-sulfur bonds in thioethers can be cleaved under various conditions. researchgate.net Reductive cleavage, often employing dissolving metal reductions (e.g., sodium in liquid ammonia) or catalytic hydrogenation with specific catalysts like Raney nickel, can lead to the removal of the sulfur-containing groups. organic-chemistry.orgresearchgate.net Oxidative cleavage is also possible, particularly for benzyl or allyl thioethers, though it is less common for simple dialkyl thioethers. nih.gov

Desulfurative Functionalization: Desulfurization reactions often result in the replacement of the C-S bond with a C-H bond. This can be a useful synthetic strategy for removing sulfur after it has served its purpose in a synthetic sequence. The specific products of C-S bond cleavage and desulfurization of 1-Propanol, 2,3-bis-(methylthio) would depend on the reagents and conditions used, with the potential for complex product mixtures due to the presence of two thioether linkages.

There is a lack of specific studies on the C-S bond cleavage and desulfurative functionalization of 1-Propanol, 2,3-bis-(methylthio) in the available literature.

The sulfur atoms in the thioether linkages are susceptible to oxidation, leading to the formation of sulfoxides and, upon further oxidation, sulfones. masterorganicchemistry.com A wide variety of oxidizing agents can be employed for this transformation, with the choice of reagent and stoichiometry determining the product distribution. researchgate.netorganic-chemistry.org

Mild oxidizing agents, such as hydrogen peroxide under controlled conditions or sodium periodate, are often used for the selective oxidation of thioethers to sulfoxides. researchgate.net Stronger oxidizing agents, like potassium permanganate or peroxy acids, typically lead to the formation of sulfones. rsc.org The presence of two thioether groups in 1-Propanol, 2,3-bis-(methylthio) raises the possibility of forming a mixture of mono- and di-oxidized products (sulfoxides and sulfones).

| Oxidizing Agent | Expected Major Product(s) |

| 1 equivalent of H₂O₂ | Monosulfoxide |

| Excess H₂O₂ / Peroxy acids | Disulfone |

| NaIO₄ | Monosulfoxide or Disulfoxide |

| KMnO₄ | Disulfone |

This table represents expected outcomes based on general thioether reactivity; specific experimental results for 1-Propanol, 2,3-bis-(methylthio) are not documented.

Mechanistic Investigations of 1-Propanol, 2,3-bis-(methylthio) Reactions

The mechanism of reactions involving the hydroxyl group, such as etherification, would likely follow standard SN1 or SN2 pathways, depending on the reaction conditions. rsc.org

For the oxidation of the thioether moieties, the mechanism typically involves nucleophilic attack of the sulfur atom on the oxidant. acs.org For example, with hydrogen peroxide, the reaction is thought to proceed via a concerted or stepwise process involving the transfer of an oxygen atom to the sulfur. The presence of the hydroxyl group in the molecule could potentially influence the reaction rate and selectivity through intramolecular hydrogen bonding or by affecting the local polarity around the sulfur atoms. nih.gov

The mechanism of C-S bond cleavage can vary significantly. Reductive cleavage often involves single-electron transfer processes, leading to radical or anionic intermediates. rsc.org The specific pathway would depend on the reducing agent and the substrate.

No specific mechanistic studies for reactions involving 1-Propanol, 2,3-bis-(methylthio) have been identified in the scientific literature.

Reaction Pathway Elucidation (e.g., SN1, SN2, Radical)

The chemical behavior of 1-Propanol, 2,3-bis-(methylthio)- in nucleophilic substitution reactions is a nuanced interplay of SN1 and SN2 pathways, with the potential for neighboring group participation by the methylthio groups significantly altering the expected mechanisms.

If a carbocation were to form at C1 (an SN1-type mechanism), it would be a relatively unstable primary carbocation. However, the neighboring sulfur atom at C2 can stabilize such a positive charge through the formation of the same cyclic sulfonium ion, effectively delocalizing the charge.

Reactions involving the C2 or C3 positions, should a suitable leaving group be present, would also be heavily influenced by the neighboring methylthio groups. A classic SN2 reaction would lead to inversion of stereochemistry. However, anchimeric assistance from the adjacent sulfur atom could lead to the formation of a three-membered or four-membered cyclic sulfonium ion, resulting in retention of stereochemistry at the reaction center. ucla.edu

Radical reactions are less commonly discussed for this type of molecule but could potentially be initiated under specific conditions, such as in the presence of radical initiators and light. These reactions would proceed through a different mechanism involving single-electron transfers and would likely lead to a mixture of products due to the less specific nature of radical reactivity.

Table 1: Plausible Reaction Pathways for 1-Propanol, 2,3-bis-(methylthio)-

| Reaction Center | Proposed Pathway | Key Intermediates | Stereochemical Outcome |

|---|---|---|---|

| C1-OH | SN2 | Pentacoordinate transition state | Inversion |

| C1-OH | Neighboring Group Participation | Cyclic sulfonium ion | Retention |

| C2/C3 (with leaving group) | SN2 | Pentacoordinate transition state | Inversion |

| C2/C3 (with leaving group) | Neighboring Group Participation | Cyclic sulfonium ion | Retention |

Role of Directing Groups and Catalytic Cycles

The methylthio groups in 1-Propanol, 2,3-bis-(methylthio)- act as powerful directing groups due to their ability to engage in neighboring group participation. wikipedia.orgdalalinstitute.com This internal assistance can dictate the regioselectivity and stereoselectivity of reactions.

In a potential catalytic cycle, a Lewis acid or a transition metal catalyst could coordinate to the hydroxyl group or one of the sulfur atoms, enhancing the leaving group ability of the hydroxyl group or activating the C-S bond. For instance, in the presence of a suitable catalyst, the molecule could undergo a rearrangement. One study on the synthesis of related bis(fattyalkylthio)propanols noted the formation of a rearranged 1,3-bis(fattyalkylthio)-2-propanol as a major product, suggesting that such rearrangements are facile, likely proceeding through a cyclic sulfonium ion intermediate. nih.gov

A hypothetical catalytic cycle for the isomerization of 1-Propanol, 2,3-bis-(methylthio)- to 2-Propanol, 1,3-bis-(methylthio)- could involve the following steps:

Activation: Coordination of a catalyst to the C1 hydroxyl group, making it a better leaving group.

Intramolecular Nucleophilic Attack: The sulfur atom at C2 attacks the C1 carbon, displacing the activated hydroxyl group and forming a three-membered cyclic sulfonium ion.

Ring Opening: An external nucleophile (or the displaced leaving group) attacks the C2 carbon of the sulfonium ion, leading to the opening of the ring and the formation of the rearranged product.

Catalyst Regeneration: The catalyst is released, allowing it to participate in another cycle.

This catalytic pathway highlights the directing role of the methylthio group in facilitating the skeletal rearrangement of the propanol (B110389) backbone.

Stereochemical Aspects of Chemical Transformations

The stereochemistry of reactions involving 1-Propanol, 2,3-bis-(methylthio)- is intricately linked to the mechanism of the transformation. If the molecule is chiral, with a defined stereocenter at C2, the stereochemical outcome of a reaction at C1 or C3 will be highly dependent on the participation of the neighboring methylthio groups.

In a standard SN2 reaction at C1, where an external nucleophile directly displaces a leaving group, inversion of stereochemistry would be expected if C1 were a stereocenter. However, as 1-Propanol, 2,3-bis-(methylthio)- has a primary alcohol, C1 is not a stereocenter unless isotopically labeled.

This phenomenon is a hallmark of anchimeric assistance and leads to a stereochemical outcome that is different from what would be predicted by a simple SN1 or SN2 mechanism. wikipedia.org

Table 2: Predicted Stereochemical Outcomes in Nucleophilic Substitution

| Reaction Pathway | Stereochemical Result at Reaction Center |

|---|---|

| SN1 | Racemization |

| SN2 | Inversion of configuration |

| Neighboring Group Participation | Retention of configuration |

Therefore, the presence of the two methylthio groups in 1-Propanol, 2,3-bis-(methylthio)- provides a powerful tool for controlling the stereochemistry of chemical transformations, allowing for the potential of stereoselective synthesis of complex molecules.

Computational and Theoretical Chemistry Studies on 1 Propanol, 2,3 Bis Methylthio

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the physicochemical properties of molecules from first principles. wikipedia.org These methods are invaluable for compounds that have not been extensively studied experimentally.

While dedicated DFT studies for 1-Propanol, 2,3-bis-(methylthio)- are scarce, its properties have been estimated using group contribution methods, which are a form of computational prediction. scribd.comwikipedia.orgyoutube.comegichem.commdpi.com The Joback method, for instance, estimates thermophysical properties by summing the contributions of a molecule's functional groups. wikipedia.orgyoutube.commdpi.com Similarly, the Crippen method predicts the octanol/water partition coefficient (logP) based on atomic contributions. pitt.eduacs.orgnih.gov

Below is a table of calculated properties for 1-Propanol, 2,3-bis-(methylthio)- using these predictive computational methods.

Table 1: Calculated Physicochemical Properties of 1-Propanol, 2,3-bis-(methylthio)-

| Property | Value | Unit | Method |

|---|---|---|---|

| Standard Gibbs free energy of formation | -81.80 | kJ/mol | Joback Method |

| Enthalpy of formation at standard conditions (gas) | -220.30 | kJ/mol | Joback Method |

| Enthalpy of fusion at standard conditions | 17.53 | kJ/mol | Joback Method |

| Enthalpy of vaporization at standard conditions | 56.65 | kJ/mol | Joback Method |

| Normal Boiling Point Temperature | 543.10 | K | Joback Method |

| Critical Temperature | 748.61 | K | Joback Method |

| Critical Pressure | 4088.15 | kPa | Joback Method |

| Critical Volume | 0.436 | m³/kmol | Joback Method |

| Octanol/Water partition coefficient (logPoct/wat) | 1.073 | Crippen Method | |

| Log10 of Water solubility in mol/l (log10WS) | -1.06 | Crippen Method |

This data is based on computational predictions and has not been experimentally verified.

DFT calculations on related organosulfur compounds, such as thiols and thioethers, provide insights into what might be expected for 1-Propanol, 2,3-bis-(methylthio)-. For example, DFT is effectively used to study the reactivity of garlic metabolites like allyl mercaptan, determining thermodynamic and chemical activity descriptors. mdpi.comnih.gov Such studies can elucidate the antiradical activity of the S-H group, a feature absent in our target molecule, but highlight the capability of DFT to probe the electronic environment of sulfur. mdpi.comnih.gov Furthermore, DFT has been employed to investigate the redox potentials of polymers containing thioether groups and to accurately calculate the pKa of thiols in aqueous solutions, often requiring the inclusion of explicit solvent molecules for precision. researchgate.netacs.org

Mechanistic Insights from Computational Modeling

Computational modeling is a critical tool for elucidating reaction mechanisms, allowing researchers to map out energy landscapes, identify transition states, and understand the roles of catalysts and active site residues. nih.gov Although no specific mechanistic studies involving 1-Propanol, 2,3-bis-(methylthio)- have been published, computational studies on analogous structures provide valuable context.

Thioacetals and thiohemiacetals are structurally related to the 2,3-bis-(methylthio)- arrangement. The hydrolysis of thioacetals, for example, has been a subject of mechanistic study. rsc.orgacs.orgyoutube.com Computational models can detail the steps of these reactions, such as proton transfer and C-S bond cleavage. nih.gov For instance, QM/MM (Quantum Mechanics/Molecular Mechanics) models have been used to study the decomposition of thiohemiacetal intermediates in enzymes, revealing how active site residues like glutamic acid and histidine facilitate the reaction by stabilizing charge buildup and promoting proton transfer. nih.gov The hydrolysis of the thiohemiacetal intermediate is a crucial step that can be modeled computationally to understand the interplay of catalytic residues. nih.gov

Such computational approaches could theoretically be applied to 1-Propanol, 2,3-bis-(methylthio)- to explore potential reactions, such as oxidation of the sulfur atoms or reactions involving the hydroxyl group. Modeling could predict the most likely pathways for its decomposition or transformation under various conditions.

Conformational Analysis and Molecular Dynamics

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds and their relative stabilities. lumenlearning.comlibretexts.orgmaricopa.eduyoutube.comlibretexts.org For 1-Propanol, 2,3-bis-(methylthio)-, rotations around the C1-C2, C2-C3, C2-S, and C3-S bonds would lead to a complex potential energy surface with multiple conformers.

No specific conformational analysis of 1-Propanol, 2,3-bis-(methylthio)- is available. However, the principles can be inferred from simpler alkanes like butane. lumenlearning.commaricopa.edu The stability of different conformers would be governed by torsional strain (from eclipsing bonds) and steric strain (from repulsive interactions between bulky groups). maricopa.edu In this molecule, the bulky methylthio (-SCH3) groups and the hydroxyl (-OH) group would create significant steric interactions. The most stable conformers would likely be those where these groups are in an anti or gauche arrangement that minimizes these repulsive forces. libretexts.orgmaricopa.edu

Electronic Structure and Bonding Characteristics

The electronic structure and bonding characteristics of a molecule dictate its reactivity, polarity, and intermolecular interactions. For 1-Propanol, 2,3-bis-(methylthio)-, the key features are the carbon-sulfur (C-S) bonds, the carbon-oxygen (C-O) bond, and the oxygen-hydrogen (O-H) bond.

The C-S bond is generally longer and weaker than a C-C bond. wikipedia.org For instance, the C-S bond length in methanethiol (B179389) is approximately 183 pm, and the bond dissociation energy is about 370 kJ/mol, which is weaker than the C-H bond in methane. wikipedia.org The electronegativity difference between carbon (2.55) and sulfur (2.58) is very small, making the C-S bond largely nonpolar. In contrast, the C-O and O-H bonds are highly polar due to oxygen's high electronegativity (3.44), making the hydroxyl group a key site for hydrogen bonding.

Recent research has highlighted the importance of σ-hole interactions, where an area of positive electrostatic potential exists on an atom along the axis of a covalent bond. acs.org Sulfur atoms in thioethers can exhibit a σ-hole, allowing them to act as "chalcogen bond" donors in noncovalent interactions with electron-rich atoms like oxygen or nitrogen. acs.org This anisotropic nature of sulfur's electron distribution is an important characteristic that could influence the intermolecular interactions and crystal packing of 1-Propanol, 2,3-bis-(methylthio)-. acs.org

Computational studies, such as DFT, are used to analyze the electronic structure, including bond lengths, bond angles, and the distribution of electron density within related molecules. nih.govdiva-portal.orgacs.orgnih.gov These methods can precisely map the molecular electrostatic potential, identifying electron-rich and electron-poor regions that are susceptible to nucleophilic or electrophilic attack, respectively.

Coordination Chemistry and Catalytic Applications of 1 Propanol, 2,3 Bis Methylthio

Role as a Dithioether Ligand in Transition Metal Complexes (e.g., Ruthenium, Silver, Iridium)

As a chelating agent, 1-Propanol, 2,3-bis-(methylthio) utilizes its two methylthio groups to coordinate with transition metals, forming stable five-membered chelate rings. The presence of the hydroxyl group on the propanol (B110389) backbone introduces a hemilabile character to the ligand, where the oxygen atom can potentially coordinate to the metal center or remain unbound, influencing the electronic and steric properties of the complex.

Synthesis and Characterization of Metal-Ligand Adducts

The synthesis of metal complexes with 1-Propanol, 2,3-bis-(methylthio) typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. For instance, ruthenium complexes can be prepared by reacting the ligand with a ruthenium(II) source, such as [Ru(p-cymene)Cl₂]₂. Similarly, silver and iridium adducts can be synthesized from their respective chloride or triflate salts.

Table 1: Representative Spectroscopic Data for Metal-Ligand Adducts of 1-Propanol, 2,3-bis-(methylthio)

| Metal Complex | ¹H NMR (δ, ppm) - CH₂S | ¹H NMR (δ, ppm) - SCH₃ | IR (cm⁻¹) - ν(O-H) |

| [Ru(p-cymene)Cl(1-Propanol, 2,3-bis-(methylthio))]⁺ | Shifted downfield | Shifted downfield | Broad, ~3400 |

| [Ag(1-Propanol, 2,3-bis-(methylthio))]⁺ | Minor downfield shift | Minor downfield shift | Broad, ~3450 |

| [Ir(ppy)₂(1-Propanol, 2,3-bis-(methylthio))]⁺ | Significant downfield shift | Significant downfield shift | Broad, ~3380 |

Note: The data in this table is hypothetical and based on expected trends for similar dithioether complexes.

Chelation Properties and Ligand Scope

1-Propanol, 2,3-bis-(methylthio) primarily acts as a bidentate S,S-chelating ligand. The flexibility of the propyl backbone allows it to accommodate a range of coordination geometries preferred by different transition metals. The bite angle of the dithioether ligand is a critical parameter that influences the stability and reactivity of the resulting complex. The pendant hydroxyl group can either be non-coordinating or can bind to the metal center, leading to a tridentate coordination mode, particularly in complexes with a higher coordination number or in the presence of a suitable vacant coordination site. This hemilabile behavior can be crucial in catalytic cycles, where the dissociation of the hydroxyl group can open up a coordination site for substrate binding.

Catalytic Activity in Organic Transformations

The coordination of 1-Propanol, 2,3-bis-(methylthio) to transition metals can impart unique catalytic properties to the resulting complexes. The electronic and steric environment created by the ligand around the metal center plays a pivotal role in determining the catalytic efficiency and selectivity in various organic reactions.

Homogeneous Catalysis Mediated by Derived Complexes

Complexes of ruthenium, silver, and iridium bearing dithioether ligands have demonstrated activity in a range of homogeneous catalytic reactions. For example, silver(I) complexes with dithioether ligands have been shown to be effective catalysts for the tandem addition/cycloisomerization of alkynes. researchgate.netnih.govresearchgate.net It is plausible that silver complexes of 1-Propanol, 2,3-bis-(methylthio) could exhibit similar catalytic activity, leveraging the Lewis acidic nature of the silver center to activate the alkyne functionality.

Ruthenium complexes are well-known for their versatility in catalysis. Ruthenium-dithioether complexes could potentially catalyze oxidation reactions, transfer hydrogenation, and C-H activation processes. acs.org The electronic properties of the 1-Propanol, 2,3-bis-(methylthio) ligand, influenced by the electron-donating sulfur atoms, would modulate the redox potential of the ruthenium center, thereby affecting its catalytic performance.

Iridium complexes are often employed in C-H activation and hydrogen borrowing reactions. nih.gov An iridium complex of 1-Propanol, 2,3-bis-(methylthio) could be a competent catalyst for such transformations, with the ligand framework providing the necessary stability and electronic environment for the catalytic cycle.

Photoactivated Processes and Ligand Photolability

The photophysical properties of transition metal complexes are of great interest for applications in photoactivated catalysis and photodynamic therapy. Ruthenium and iridium complexes, in particular, are known for their rich photochemistry. acs.orgyoutube.com The introduction of a dithioether ligand like 1-Propanol, 2,3-bis-(methylthio) can influence the excited-state properties of these complexes.

The metal-sulfur bond can be susceptible to photolability, meaning that upon absorption of light, the ligand may dissociate from the metal center. This photolability can be exploited in photoactivated catalysis, where the light-induced dissociation of the ligand generates a catalytically active species. For instance, a photo-labile iridium complex could be used to initiate a catalytic reaction upon irradiation with a specific wavelength of light. However, in other applications, photolability might be an undesirable decomposition pathway. The strength of the metal-sulfur bond and the nature of the excited states will determine the photostability of the complex.

Structure-Reactivity Relationships in Coordination and Catalytic Systems

The electron-donating ability of the two sulfur atoms in the dithioether ligand generally increases the electron density on the metal center. This can enhance the metal's nucleophilicity and its ability to participate in oxidative addition steps in a catalytic cycle. Conversely, it may hinder reductive elimination steps.

The steric bulk of the ligand, including the orientation of the methyl groups and the propanol backbone, can influence the accessibility of the metal center to substrates. This steric hindrance can be a tool to control the selectivity of a catalytic reaction, for instance, by favoring the approach of a less sterically demanding substrate.

The hemilabile nature of the hydroxyl group provides a further layer of control. In a catalytic cycle, the reversible coordination and dissociation of the hydroxyl group can modulate the coordination number and electronic properties of the metal center at different stages of the reaction, facilitating substrate binding and product release. Understanding these structure-reactivity relationships is crucial for the rational design of more efficient and selective catalysts based on the 1-Propanol, 2,3-bis-(methylthio) ligand.

Advanced Research Perspectives and Interdisciplinary Contributions of 1 Propanol, 2,3 Bis Methylthio

Advancement of Organosulfur Chemistry

The study of 1-Propanol, 2,3-bis-(methylthio) and its derivatives contributes to the broader understanding of organosulfur chemistry, a field that investigates the properties and synthesis of organic compounds containing sulfur. cas.orgfoodb.ca These compounds are known for their diverse applications, from pharmaceuticals to materials. cas.orgnih.gov The presence of two adjacent thioether linkages in 1-Propanol, 2,3-bis-(methylthio) offers a platform to explore the electronic and steric interactions between sulfur atoms and their influence on the reactivity of the neighboring hydroxyl group.

Research into the synthesis and reactions of such dithioethers provides valuable insights into the formation of carbon-sulfur bonds, which is a cornerstone of organosulfur chemistry. nih.govacs.org The base-catalyzed alkylation of 2,3-dimercapto-1-propanol, a precursor to 1-Propanol, 2,3-bis-(methylthio), can lead to the formation of not only the desired 2,3-bis(alkylthio)-1-propanol but also other products like dialkyl sulfides. nih.gov Furthermore, acid-catalyzed rearrangements of 2,3-bis(alkylthio)-1-propanol can yield 1,2,3-tris(alkylthio)propane, highlighting the intricate reactivity of these systems, which is driven by the formation of intermediate thiiranium ions. nih.gov Understanding these reaction mechanisms is crucial for controlling the selective synthesis of complex organosulfur molecules.

The chemistry of related organosulfur compounds, such as 1,2-dithiole (B8566573) derivatives, further illustrates the rich reactivity of sulfur-containing heterocycles, which can undergo various transformations like cycloadditions and ring-opening reactions. epa.gov While not directly involving 1-Propanol, 2,3-bis-(methylthio), this research provides a comparative framework for the potential reactivity of its cyclic derivatives.

Methodological Innovations in Organic Synthesis

The unique trifunctional nature of 1-Propanol, 2,3-bis-(methylthio) makes it a valuable building block in organic synthesis, enabling the introduction of multiple sulfur functionalities in a single step. The synthesis of thioethers is a significant area of research, with various methods being developed to form C-S bonds efficiently and stereoselectively. researchgate.netchemeo.comresearchgate.netmdpi.com

A notable challenge in the synthesis of 2,3-dithio-1-propanol derivatives is the potential for rearrangement to the thermodynamically more stable 1,3-dithio isomer. A study on the reaction of thiolates with 2,3-dibromo-1-propanol (B41173) revealed that this rearrangement is a significant side reaction. However, a reliable alternative route involves the reaction of ethyl 2,3-dibromopropionate with long-chain sodium n-alkanethiolates, followed by reduction with lithium aluminum hydride to yield the desired 2,3-bis(fattyalkylthio)-1-propanols. This methodological innovation allows for the specific synthesis of the 2,3-dithio isomer, which is crucial for applications where precise regiochemistry is required.

The hydroxyl group of 1-Propanol, 2,3-bis-(methylthio) can be further functionalized, expanding its utility in synthesis. For instance, it can be used to create more complex molecules, including those with potential biological activity. The development of methods for the synthesis of thioethers from alcohols, for example, highlights the importance of the hydroxyl functionality as a handle for further chemical transformations. researchgate.netchemeo.comresearchgate.netmdpi.com

The synthesis of functionalized 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers, which are structurally related to 1-Propanol, 2,3-bis-(methylthio), demonstrates the potential for this class of compounds to serve as precursors to sulfur-containing heterocycles. nih.gov The hydroxyl group in these dithiolane structures can be further modified, for example, by reaction with isobutyryl chloride or acryloyl chloride, showcasing the potential for downstream functionalization. nih.gov

Contributions to Materials Science and Functional Materials

The incorporation of sulfur atoms into polymer backbones is known to enhance various material properties, including thermal stability, refractive index, and mechanical strength. researchgate.net Thioether-based polymers are a significant class of materials with applications in ion exchange and nanofiltration membranes. acs.org The presence of thioether linkages can improve a membrane's chemical resistance and thermal stability. acs.org

While direct applications of 1-Propanol, 2,3-bis-(methylthio) in materials science are not extensively documented, its structure suggests its potential as a monomer or a precursor for monomers in the synthesis of sulfur-containing polymers. The hydroxyl group can be used for polymerization reactions, such as the formation of polyesters or polyurethanes, while the two thioether groups would be incorporated into the polymer backbone or as pendant groups. The synthesis of sulfur-containing polyacetylene derivatives and other sulfur-rich polymers demonstrates the feasibility and interest in developing such materials. warwick.ac.ukmdpi.com

For instance, the thiol-ene "click" reaction is a highly efficient method for creating C-S bonds and is used in the synthesis of sulfur-containing polymers from fatty acid-derived monomers. This approach can be used for monomer synthesis, post-polymerization modification, and crosslinking. The hydroxyl functionality of 1-Propanol, 2,3-bis-(methylthio) could potentially be modified to introduce a reactive alkene or alkyne, making it suitable for thiol-ene or thiol-yne polymerization reactions.

Furthermore, thioester-functional polymers are gaining interest as smart materials for applications such as drug release and recyclable materials. acs.org The degradation of thioester linkages can be triggered by specific stimuli, such as the presence of thiols like glutathione. acs.org While 1-Propanol, 2,3-bis-(methylthio) contains thioether and not thioester linkages, its derivatives could be designed to incorporate thioester groups, thereby accessing these advanced material properties.

The development of sulfur-containing polymers with high refractive indices is another area of interest, with applications in infrared (IR) optics. warwick.ac.uk The high sulfur content in polymers derived from inverse vulcanization of elemental sulfur with comonomers like diisopropenylbenzene leads to materials with high refractive indices. The incorporation of a sulfur-rich monomer like 1-Propanol, 2,3-bis-(methylthio) into such polymer systems could be a strategy to tune the optical properties of the resulting materials.

Interactive Data Table: Physicochemical Properties of 1-Propanol, 2,3-bis-(methylthio)

| Property | Value | Unit | Source |

| Molecular Weight | 152.28 | g/mol | researchgate.net |

| Standard Gibbs free energy of formation (ΔfG°) | -81.80 | kJ/mol | researchgate.net |

| Enthalpy of formation at standard conditions (ΔfH°gas) | -220.30 | kJ/mol | researchgate.net |

| Enthalpy of fusion at standard conditions (ΔfusH°) | 17.53 | kJ/mol | researchgate.net |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | 56.65 | kJ/mol | researchgate.net |

| Log10 of Water solubility in mol/l (log10WS) | -1.06 | researchgate.net | |

| Octanol/Water partition coefficient (logPoct/wat) | 1.073 | researchgate.net | |

| McGowan's characteristic volume (McVol) | 119.880 | ml/mol | researchgate.net |

| Critical Pressure (Pc) | 4088.15 | kPa | researchgate.net |

| Non-polar retention indices (Inp) | 1236.00 | researchgate.net | |

| Normal Boiling Point Temperature (Tboil) | 543.10 | K | researchgate.net |

| Critical Temperature (Tc) | 748.61 | K | researchgate.net |

| Normal melting (fusion) point (Tfus) | 260.73 | K | researchgate.net |

| Critical Volume (Vc) | 0.436 | m³/kmol | researchgate.net |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 1-Propanol, 2,3-bis-(methylthio), and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or thiol-ene reactions. For example, analogous sulfur-containing alcohols like 2,3-bis((2-mercaptoethyl)thio)-1-propanethiol are synthesized using stepwise thiolation of propanol derivatives under controlled pH and temperature. Optimization involves adjusting stoichiometric ratios of methylthiol groups to the propanol backbone and using catalysts like triethylamine to enhance reactivity . Purity can be verified via GC-MS, as demonstrated for structurally similar compounds like 3-(methylthio)-1-propanol, where column selection (polar vs. nonpolar) and temperature programming are critical .

Q. How can the structural identity of 1-Propanol, 2,3-bis-(methylthio) be confirmed using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. For sulfur-containing alcohols, H NMR can resolve methylthio (-SCH) proton environments (δ ~2.1–2.3 ppm), while C NMR identifies quaternary carbons adjacent to sulfur. HRMS (ESI+) should match the molecular formula CHOS. Comparative analysis with databases like PubChem or NIST (for analogous compounds, e.g., 3-(methylthio)-1-propanol) ensures accuracy .

Q. What are the key safety considerations when handling 1-Propanol, 2,3-bis-(methylthio) in laboratory settings?

- Methodological Answer : Follow protocols for sulfur-containing alcohols, which may release toxic HS under acidic conditions. Use fume hoods, PPE (nitrile gloves, goggles), and inert atmospheres during synthesis. Refer to SDS guidelines for similar compounds (e.g., 2-propanol) regarding flammability (flash point >50°C) and spill management using non-combustible absorbents .

Advanced Research Questions

Q. How do microbial biosynthesis pathways for sulfur-containing alcohols inform the production of 1-Propanol, 2,3-bis-(methylthio)?

- Methodological Answer : Yeast strains (e.g., Saccharomyces cerevisiae) engineered with ARO8, ARO9, and ARO10 genes convert L-methionine to 3-(methylthio)-1-propanol via Ehrlich pathways. For 2,3-bis-(methylthio) derivatives, combinatorial gene editing (e.g., introducing thioether-forming enzymes) could enable sequential methylation. Fermentation in synthetic media with controlled nitrogen sources and pH (5.0–6.0) enhances yield .

Q. What computational tools are effective in predicting synthetic routes for 1-Propanol, 2,3-bis-(methylthio)?

- Methodological Answer : AI-driven platforms like Pistachio and Reaxys leverage retrosynthetic analysis to propose viable pathways. For example, Reaxys_biocatalysis models identify enzymatic steps for introducing methylthio groups. Validation via DFT calculations (e.g., Gaussian 16) assesses thermodynamic feasibility of intermediates .

Q. How can multivariate analysis resolve contradictions in volatile compound data for sulfur-containing alcohols?

- Methodological Answer : Principal Component Analysis (PCA) and t-tests differentiate significant variations in compound concentrations. For instance, in wine studies, 3-(methylthio)-1-propanol levels were statistically distinct (p<0.05) across samples using SPSS. Apply similar methods to compare synthetic vs. biosynthetic yields of 2,3-bis-(methylthio) derivatives .

Q. What advanced chromatographic techniques improve detection limits for trace sulfur impurities in 1-Propanol, 2,3-bis-(methylthio)?

- Methodological Answer : Two-dimensional Gas Chromatography (GC×GC) paired with sulfur chemiluminescence detectors (SCD) enhances sensitivity. For polar analogs like 3-(methylthio)-1-propanol, DB-5MS columns (60 m × 0.25 mm) with a 5°C/min gradient achieve baseline separation of methylthio isomers. Calibrate using NIST-certified reference materials .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported boiling points or spectral data for 1-Propanol, 2,3-bis-(methylthio)?

- Methodological Answer : Cross-reference multiple databases (PubChem, EPA DSSTox) and replicate experiments under standardized conditions. For example, NIST data for 3-(methylthio)-1-propanol (boiling point: 202°C) may vary due to impurities; redistillation under vacuum (0.1 bar) ensures accuracy. Publish raw spectral data (e.g., via Zenodo) for community validation .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.